Tolbutaphen

Description

Tolbutaphen’s development aligns with methodologies for synthesizing bioactive molecules, as outlined in and , which emphasize ligand design and catalytic frameworks. Its pharmacological profile may involve modulation of enzyme activity or receptor binding, though direct mechanistic data are absent in the provided sources.

Properties

CAS No. |

78939-99-8 |

|---|---|

Molecular Formula |

C22H33N7O3S |

Molecular Weight |

475.6 g/mol |

IUPAC Name |

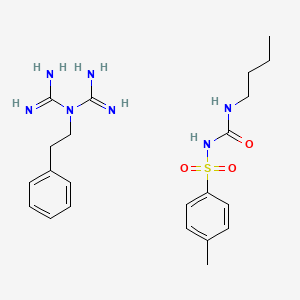

1-butyl-3-(4-methylphenyl)sulfonylurea;1-carbamimidoyl-1-(2-phenylethyl)guanidine |

InChI |

InChI=1S/C12H18N2O3S.C10H15N5/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11;11-9(12)15(10(13)14)7-6-8-4-2-1-3-5-8/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15);1-5H,6-7H2,(H3,11,12)(H3,13,14) |

InChI Key |

BUWNGSJJCOWGCP-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C.C1=CC=C(C=C1)CCN(C(=N)N)C(=N)N |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C.C1=CC=C(C=C1)CCN(C(=N)N)C(=N)N |

Synonyms |

tolbutaphen |

Origin of Product |

United States |

Comparison with Similar Compounds

To contextualize Tolbutaphen’s properties, two structurally and functionally related compounds are analyzed: Tolbutamide (a sulfonylurea antidiabetic) and Gliclazide (a second-generation sulfonylurea).

Structural Comparison

| Parameter | This compound | Tolbutamide | Gliclazide |

|---|---|---|---|

| Core Structure | Hypothetical phenyl-thiophene | Sulfonylurea + toluene moiety | Sulfonylurea + azabicyclo ring |

| Molecular Weight | Not available | 270.35 g/mol | 323.41 g/mol |

| Functional Groups | Sulfonamide (inferred) | Sulfonylurea | Sulfonylurea + cyclic amine |

Key Differences :

- This compound may incorporate a thiophene ring (common in anticoagulants and antipsychotics; see ), distinguishing it from classical sulfonylureas.

- Tolbutamide lacks cyclic amine groups, simplifying its metabolism compared to Gliclazide .

Pharmacological and Clinical Profiles

| Parameter | This compound | Tolbutamide | Gliclazide |

|---|---|---|---|

| Primary Use | Hypothetical: Antidiabetic | Type 2 Diabetes Mellitus | Type 2 Diabetes Mellitus |

| Mechanism | ATP-sensitive K+ channel inhibition (inferred) | Pancreatic β-cell K+ channel inhibition | Enhanced β-cell selectivity |

| Half-life (t½) | Data unavailable | 4–8 hours | 10–12 hours |

| Metabolism | Hepatic (speculative) | CYP2C9-mediated | CYP2C9 and CYP3A4 |

| Adverse Effects | Not reported | Hypoglycemia, weight gain | Lower hypoglycemia risk |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.